molecular formula C15H10Cl2N2O3S B13806699 4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid CAS No. 532415-58-0

4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13806699
CAS No.: 532415-58-0
M. Wt: 369.2 g/mol
InChI Key: UENBDVDCUNGNTB-UHFFFAOYSA-N
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Description

4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid is an organic compound with the molecular formula C15H10Cl2N2O3S. It is a derivative of benzoic acid, characterized by the presence of dichlorobenzoyl and carbamothioylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-aminobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-({[(2,4-dichlorobenzoyl)amino]carbonothioyl}amino)benzoic acid
  • 4-({[(2,3-dichlorobenzoyl)amino]carbonothioyl}amino)benzoic acid

Comparison

Compared to similar compounds, 4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid is unique due to its specific substitution pattern on the benzoyl group, which may influence its reactivity and biological activity. The presence of the 2,5-dichloro substitution provides distinct chemical properties that can be leveraged in various applications .

Properties

CAS No.

532415-58-0

Molecular Formula

C15H10Cl2N2O3S

Molecular Weight

369.2 g/mol

IUPAC Name

4-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H10Cl2N2O3S/c16-9-3-6-12(17)11(7-9)13(20)19-15(23)18-10-4-1-8(2-5-10)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23)

InChI Key

UENBDVDCUNGNTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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